2-(Pyrazin-2-yl)-1H-benzo[d]imidazole
Overview
Description
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both pyrazine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation and oxidative stress
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole typically involves the condensation of pyrazine derivatives with o-phenylenediamine under acidic or basic conditions. One common method includes the use of polyphosphoric acid as a condensing agent, which facilitates the cyclization process to form the benzimidazole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, often using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-1H-benzo[d]imidazole
- 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole
- 2-(Pyrazin-2-yl)-1H-imidazo[1,2-a]pyridine
Uniqueness
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole is unique due to its dual presence of pyrazine and benzimidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile scaffold in medicinal chemistry, allowing for the development of compounds with diverse biological activities.
Properties
IUPAC Name |
2-pyrazin-2-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-7-12-5-6-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDHSKFULPGCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326487 | |
Record name | 2-pyrazinylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2602-88-2 | |
Record name | 2-pyrazinylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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